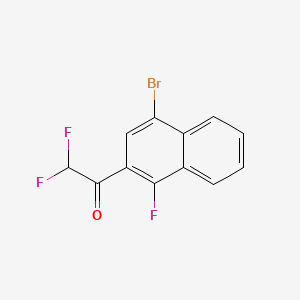
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone is a chemical compound that has garnered significant interest in scientific research and industry due to its unique physical and chemical properties
Méthodes De Préparation
The synthesis of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of naphthalene derivatives, followed by the introduction of the difluoroethanone group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various halides (for substitution). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with these targets. The pathways involved in its action may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane: This compound also contains bromine and fluorine atoms but differs in its sulfur-containing group.
(4-Bromo-1-fluoronaphthalen-2-yl)(phenyl)methanol: This compound has a phenyl group instead of the difluoroethanone group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H6BrF3O |
|---|---|
Poids moléculaire |
303.07 g/mol |
Nom IUPAC |
1-(4-bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H6BrF3O/c13-9-5-8(11(17)12(15)16)10(14)7-4-2-1-3-6(7)9/h1-5,12H |
Clé InChI |
ZUTYKQMEIHZULB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2F)C(=O)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



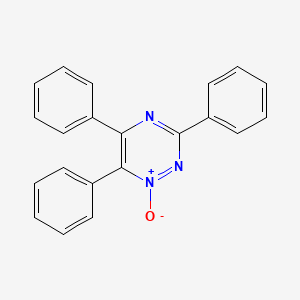
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
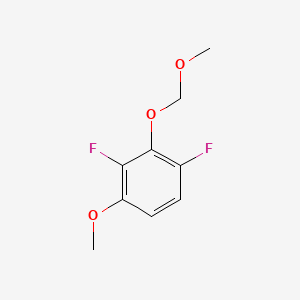
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)


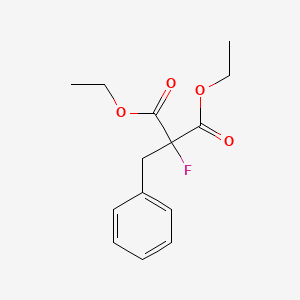
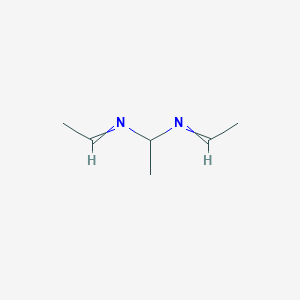


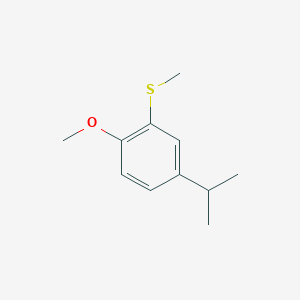
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
